molecular formula C13H26O4Si B14590376 Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1) CAS No. 61305-28-0

Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)

Cat. No.: B14590376
CAS No.: 61305-28-0
M. Wt: 274.43 g/mol
InChI Key: VJFXMWLAJQVNBT-UHFFFAOYSA-N
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Description

Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1) is a complex organic compound that features a cyclopentene ring substituted with an acetic acid group and a tert-butyl(dimethyl)silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The cyclopentene ring can be introduced through a series of reactions, including Horner–Wadsworth–Emmons olefination .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for deprotection reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action for acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol involves its ability to participate in various chemical reactions due to its functional groups. The tert-butyl(dimethyl)silyl ether provides stability and protection to the hydroxyl group, allowing for selective reactions at other sites on the molecule . The cyclopentene ring and acetic acid group can undergo transformations that are crucial for the synthesis of more complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring with a tert-butyl(dimethyl)silyl ether and an acetic acid group. This combination allows for a wide range of chemical transformations and applications in research, making it a valuable compound in the field of organic chemistry.

Properties

CAS No.

61305-28-0

Molecular Formula

C13H26O4Si

Molecular Weight

274.43 g/mol

IUPAC Name

acetic acid;4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol

InChI

InChI=1S/C11H22O2Si.C2H4O2/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10;1-2(3)4/h6-7,9-10,12H,8H2,1-5H3;1H3,(H,3,4)

InChI Key

VJFXMWLAJQVNBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)[Si](C)(C)OC1CC(C=C1)O

Origin of Product

United States

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